molecular formula C7H5BrFI B2607618 5-Bromo-2-iodobenzyl fluoride CAS No. 2244088-43-3

5-Bromo-2-iodobenzyl fluoride

Cat. No.: B2607618
CAS No.: 2244088-43-3
M. Wt: 314.924
InChI Key: LFFSCZKLJICKLM-UHFFFAOYSA-N
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Description

5-Bromo-2-iodobenzyl fluoride is an organohalide compound characterized by the presence of bromine, iodine, and fluorine atoms attached to a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodobenzyl fluoride typically involves halogenation reactions. One common method is the bromination of 2-iodobenzyl fluoride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodobenzyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles.

    Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate, are used under inert atmosphere conditions.

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and other substituted benzyl fluorides.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

5-Bromo-2-iodobenzyl fluoride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodobenzyl fluoride in chemical reactions involves the activation of the benzyl fluoride moiety through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates nucleophilic attack and other reaction pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 2-Bromo-5-iodobenzyl fluoride
  • 4-Bromo-2-iodobenzyl fluoride
  • 5-Chloro-2-iodobenzyl fluoride

Comparison: 5-Bromo-2-iodobenzyl fluoride is unique due to the specific positioning of the bromine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications, such as improved yields or selectivity in coupling reactions.

Properties

IUPAC Name

4-bromo-2-(fluoromethyl)-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFSCZKLJICKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CF)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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